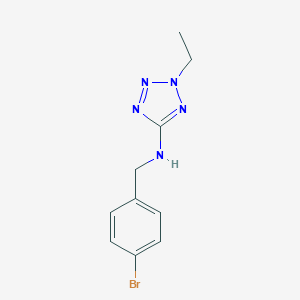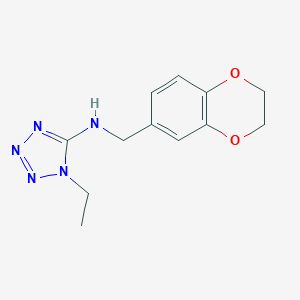
N-(4-bromobenzyl)-2-ethyl-2H-tetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromobenzyl)-2-ethyl-2H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of N-(4-bromobenzyl)-2-ethyl-2H-tetrazol-5-amine is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It may also modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and physiological effects:
N-(4-bromobenzyl)-2-ethyl-2H-tetrazol-5-amine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to decrease the activity of certain enzymes, such as COX-2 and AChE. Additionally, it has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromobenzyl)-2-ethyl-2H-tetrazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in the field of medicinal chemistry. However, it also has some limitations. It can be toxic in high concentrations and may exhibit some side effects. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of N-(4-bromobenzyl)-2-ethyl-2H-tetrazol-5-amine. One potential direction is to investigate its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to further investigate its mechanism of action and identify potential targets for drug development. Additionally, future studies could focus on optimizing the synthesis method and identifying potential analogs with improved pharmacological properties.
Conclusion:
In conclusion, N-(4-bromobenzyl)-2-ethyl-2H-tetrazol-5-amine is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of N-(4-bromobenzyl)-2-ethyl-2H-tetrazol-5-amine, including investigating its potential use in the treatment of various diseases and identifying potential targets for drug development.
Métodos De Síntesis
N-(4-bromobenzyl)-2-ethyl-2H-tetrazol-5-amine can be synthesized by the reaction of 4-bromobenzyl bromide with sodium azide in the presence of copper(I) iodide. The resulting compound can be further reacted with ethyl iodide and hydrazine hydrate to obtain the final product.
Aplicaciones Científicas De Investigación
N-(4-bromobenzyl)-2-ethyl-2H-tetrazol-5-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C10H12BrN5 |
|---|---|
Peso molecular |
282.14 g/mol |
Nombre IUPAC |
N-[(4-bromophenyl)methyl]-2-ethyltetrazol-5-amine |
InChI |
InChI=1S/C10H12BrN5/c1-2-16-14-10(13-15-16)12-7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,14) |
Clave InChI |
NTZKGLMYFFMQRK-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NCC2=CC=C(C=C2)Br |
SMILES canónico |
CCN1N=C(N=N1)NCC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276633.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276634.png)
![N-[(5-phenylfuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B276635.png)

![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-ethyl-1H-tetrazol-5-amine](/img/structure/B276638.png)
![N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B276639.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-(3,4-dimethoxyphenyl)ethanamine](/img/structure/B276641.png)
![4-{5-[(Cyclopentylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276644.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine](/img/structure/B276646.png)
![1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B276648.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B276649.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine](/img/structure/B276652.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B276653.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine](/img/structure/B276654.png)